BUTYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE
Description
BUTYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE is a synthetic benzoate ester derivative characterized by a butyl ester group and a 2,4-dichlorobenzamido substituent on the benzene ring. The compound combines a lipophilic alkyl chain with electron-withdrawing chlorine atoms, which may enhance its stability, bioactivity, and resistance to degradation compared to simpler alkyl benzoates.
Properties
IUPAC Name |
butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-2-3-10-24-18(23)12-4-7-14(8-5-12)21-17(22)15-9-6-13(19)11-16(15)20/h4-9,11H,2-3,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXORUZHRQNOPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE typically involves the condensation of 2,4-dichlorobenzoic acid with butylamine, followed by esterification with benzoic acid. The reaction is often carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4), which acts as a catalyst . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: BUTYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzamido group.
Esterification and Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Esterification and Hydrolysis: Acidic or basic catalysts are used to facilitate these reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed:
Hydrolysis: Yields 2,4-dichlorobenzoic acid and butanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
BUTYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of BUTYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzamido group may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
The following analysis compares BUTYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE with structurally related benzoate esters and derivatives, focusing on degradation pathways, bioactivity, and physicochemical properties.
Structural and Functional Group Comparisons
Table 1: Key Features of this compound and Analogs
Degradation Pathways and Stability
- This compound: The presence of chlorine atoms may slow hydrolysis compared to non-halogenated esters. However, photodegradation (via UV/TiO₂ systems) could produce chlorinated byproducts, similar to the ring-opening and decarboxylation pathways observed in butyl benzoate degradation .
- Butyl benzoate: Undergoes rapid photolysis to form butyl-o-hydroxybenzoate and benzoic acid. Further oxidation yields p-benzoquinone, a reactive intermediate .
- Mono-butyl phthalate: Less stable than benzoate esters; hydrolyzes readily to phthalic acid, highlighting the superior stability of benzoate backbones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
